

Synthesizing and Purifying the Antifungal Peptide PAF26: An Application Note and Protocol

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Compound of Interest		
Compound Name:	PAF26	
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This document provides a comprehensive guide to the chemical synthesis and purification of the **PAF26** peptide for research applications. **PAF26** is a synthetic hexapeptide with the sequence Ac-Arg-Lys-Lys-Trp-Phe-Trp-NH2. It has garnered significant interest in the scientific community for its potent and selective antifungal activity, making it a valuable tool in the development of novel antimicrobial agents.[1][2] This guide details the step-by-step protocols for solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC), and characterization by mass spectrometry.

Introduction to PAF26

PAF26 is a cationic, tryptophan-rich antimicrobial peptide that was identified through a combinatorial library screening.[1] Its mechanism of action involves a multi-step process that begins with the interaction with the fungal cell envelope, followed by internalization and subsequent disruption of intracellular processes, ultimately leading to cell death.[2] The N-terminal acetylation and C-terminal amidation of **PAF26** are crucial for its biological activity and stability.

Data Presentation



The following tables summarize the key quantitative data associated with the synthesis and purification of **PAF26**.

Table 1: Properties of PAF26 Peptide

Property	Value
Sequence	Ac-RKKWFW-NH₂
Molecular Formula	C53H74N14O7
Theoretical Monoisotopic Mass	1054.5913 g/mol
Theoretical Average Mass	1055.26 g/mol
Modifications	N-terminal Acetylation, C-terminal Amidation

Table 2: Expected Yield and Purity of PAF26 Synthesis

Stage	Parameter	Expected Value
Solid-Phase Peptide Synthesis	Crude Peptide Yield	70-85%
RP-HPLC Purification	Final Purity	>95%
Overall Yield after Purification	30-50%	

Table 3: Mass Spectrometry Analysis of Purified PAF26

Ion Type	Theoretical m/z	Observed m/z (Example)
[M+H] ⁺	1055.5991	1055.6
[M+2H] ²⁺	528.3039	528.3
[M+Na]+	1077.5810	1077.6

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of PAF26



This protocol outlines the manual synthesis of **PAF26** on a Rink Amide resin using the Fmoc/tBu strategy.

Materials:

- Rink Amide resin (0.5-0.8 mmol/g substitution)
- Fmoc-Trp(Boc)-OH
- Fmoc-Phe-OH
- Fmoc-Lys(Boc)-OH
- Fmoc-Arg(Pbf)-OH
- Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Activation Base: DIPEA (N,N-Diisopropylethylamine)
- Fmoc Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)
- N-terminal Acetylation Reagent: Acetic anhydride, DIPEA
- Solvents: DMF, DCM (Dichloromethane), Methanol
- Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
- Cold diethyl ether

Protocol:

- Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.



- o Drain the solution.
- Repeat the piperidine treatment for an additional 15 minutes.
- Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
- Amino Acid Coupling (Iterative Process for W, F, W, K, K, R):
 - In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.
 - Add 6 equivalents of DIPEA to the amino acid solution to activate it.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the mixture for 2 hours at room temperature.
 - Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
 - Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
 - Repeat steps 2 and 3 for each amino acid in the sequence (Trp, Phe, Trp, Lys, Lys, Arg).
- N-terminal Acetylation:
 - After the final Fmoc deprotection (of Arginine), wash the resin as described above.
 - Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin.
 - Agitate for 30 minutes.
 - Wash the resin with DMF (5 times) and DCM (5 times).
 - Dry the resin under vacuum.
- Cleavage and Deprotection:
 - Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) to the dried resin.



- Gently agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Wash the resin with a small amount of TFA.
- Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
- Dry the crude peptide pellet under vacuum.

II. Purification of PAF26 by RP-HPLC

Materials:

- Crude PAF26 peptide
- RP-HPLC system with a preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Lyophilizer

Protocol:

- Sample Preparation: Dissolve the crude PAF26 peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added.
 Centrifuge the solution to remove any insoluble material.
- HPLC Method:
 - Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
 - Inject the dissolved crude peptide onto the column.



- Elute the peptide using a linear gradient of 5% to 65% Mobile Phase B over 40 minutes at a flow rate of 15 mL/min.
- Monitor the elution profile at 220 nm and 280 nm (due to the presence of Tryptophan).
- Fraction Collection: Collect fractions corresponding to the major peak that elutes.
- Purity Analysis: Analyze the purity of the collected fractions using an analytical RP-HPLC system with a similar gradient.
- Lyophilization: Pool the fractions with a purity of >95% and lyophilize to obtain the final purified **PAF26** peptide as a white powder.

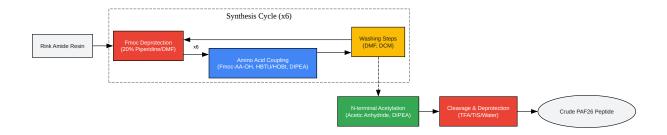
III. Characterization by Mass Spectrometry

Method:

- Analyze the purified PAF26 peptide using Electrospray Ionization Mass Spectrometry (ESI-MS).
- Dissolve a small amount of the lyophilized peptide in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
- Infuse the sample into the mass spectrometer.
- Acquire the mass spectrum in the positive ion mode.
- Compare the observed m/z values with the theoretical values for the protonated molecular ions ([M+H]+, [M+2H]²⁺, etc.).

Visualizations

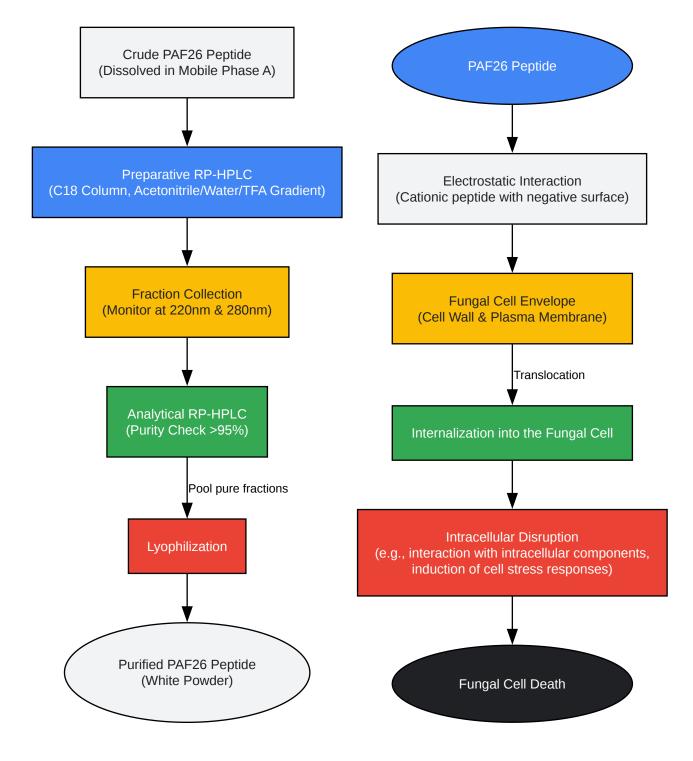




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Caption: Workflow for the solid-phase synthesis of PAF26 peptide.





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References

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- 2. mdpi.com [mdpi.com]
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